3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride
Description
3H-Spiro[isobenzofuran-1,3’-piperidine] hydrochloride is a chemical compound with a unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.
Properties
IUPAC Name |
spiro[1H-2-benzofuran-3,3'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)8-14-12(11)6-3-7-13-9-12;/h1-2,4-5,13H,3,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMPVOSJKPIYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C3=CC=CC=C3CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047655-71-9 | |
| Record name | 3H-spiro[2-benzofuran-1,3'-piperidine] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[isobenzofuran-1,3’-piperidine] hydrochloride typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[isobenzofuran-1,3’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound .
Scientific Research Applications
Pharmaceutical Development
The compound is explored for its therapeutic potential in treating neurological disorders. Its mechanism of action differs from traditional medications, which may offer new avenues for treatment. For instance, derivatives of 3H-Spiro[isobenzofuran-1,3'-piperidine] have shown promise in studies targeting conditions such as depression and anxiety by modulating neurotransmitter systems .
Case Study: Antihypertensive and Diuretic Activity
Research has demonstrated that certain N-sulfur derivatives of related compounds exhibit marked diuretic and antihypertensive effects in animal models. Specifically, benzenesulfenamide derivatives have shown significant activity in rats, indicating the potential for these compounds in managing hypertension .
Drug Design
The spirocyclic structure of 3H-Spiro[isobenzofuran-1,3'-piperidine] serves as an important scaffold for medicinal chemists. This scaffold allows for the design of novel compounds with enhanced efficacy and reduced side effects. For example, modifications to the nitrogen substituents have been shown to influence biological activity significantly .
Table: Structure-Activity Relationship (SAR)
| Compound | Modification | Activity Level |
|---|---|---|
| 7a | Methyl group at N-1 | High |
| 9a | Demethyl analogue | Moderate |
| 3-Phenyl | Basic nitrogen | Optimal |
Biological Research
Researchers utilize this compound to study receptor interactions and cellular pathways. It aids in elucidating biological mechanisms underlying various diseases, particularly those affecting the central nervous system. The compound's ability to interact with specific receptors makes it a valuable tool in pharmacological studies .
Application in Receptor Studies
Studies indicate that 3H-Spiro[isobenzofuran-1,3'-piperidine] can serve as a probe to investigate receptor-ligand interactions, providing insights into drug-receptor dynamics that are crucial for developing targeted therapies .
Analytical Chemistry
In analytical chemistry, 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride is used as a reference standard in various assays. Its purity and stability make it suitable for ensuring accuracy in quality control processes across different laboratories .
Material Science
The unique chemical properties of this compound position it as a candidate for developing advanced materials. Research is ongoing into its use in creating sensors and drug delivery systems that require specific chemical characteristics .
Mechanism of Action
The mechanism of action of 3H-Spiro[isobenzofuran-1,3’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride: This compound has a similar spiro structure but differs in the position of the piperidine ring attachment.
3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride: This compound includes a ketone group, which can significantly alter its chemical properties and reactivity.
Uniqueness
3H-Spiro[isobenzofuran-1,3’-piperidine] hydrochloride is unique due to its specific spiro structure and the position of the piperidine ring. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.
Biological Activity
3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines an isobenzofuran moiety with a piperidine ring. This unique configuration may contribute to its biological properties, including its interaction with various biological targets.
Antioxidant Properties
Research indicates that compounds with similar spiro structures often exhibit significant antioxidant activity. The presence of the isobenzofuran structure is believed to enhance the electron-donating ability of the compound, allowing it to scavenge free radicals effectively.
Table 1: Antioxidant Activity Comparison
Neuroprotective Effects
Studies have suggested that derivatives of spiro compounds can exert neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells. This activity may be attributed to the ability of the compound to influence signaling pathways associated with cell survival.
Case Study: Neuroprotection in Animal Models
In a recent study, this compound was administered to rodent models subjected to oxidative stress. The results showed a significant reduction in markers of neuronal damage compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.
Antimicrobial Activity
The antimicrobial properties of spiro compounds have been documented in various studies. Preliminary tests on this compound indicate notable activity against several bacterial strains.
Table 2: Antimicrobial Efficacy
The mechanism underlying the biological activities of this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in oxidative stress response and apoptosis regulation.
Q & A
Q. What are the recommended synthetic routes for 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step organic reactions, such as:
- Acylation of piperidine precursors : For example, 1-benzyl-4-piperidone derivatives undergo acylation with benzofuran-containing reagents to form spirocyclic intermediates .
- Condensation reactions : Controlled reactions between isobenzofuranone and piperidine derivatives under inert atmospheres with Lewis acid catalysts (e.g., AlCl₃) .
- Purification : Column chromatography or recrystallization improves purity. Yields >80% are achievable with stoichiometric optimization and temperature control (60–80°C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- Spectroscopy : IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR to confirm spirocyclic connectivity .
- Chromatography : HPLC with UV detection (206 nm) for purity assessment (>98%) .
- Mass spectrometry : GC-MS or LC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 225.7) .
Q. What safety protocols are critical when handling this compound?
Based on SDS
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : Flush eyes with water for 15 minutes; wash skin with soap/water; seek medical attention for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological mechanisms (e.g., receptor selectivity)?
Example: While structurally similar spiro-piperidine derivatives act as sigma-1 receptor ligands , other studies highlight 5-HT uptake inhibition (e.g., Paroxetine analogs) . To address discrepancies:
Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
- Thermal analysis : Use DSC/TGA to identify decomposition temperatures (>200°C) and excipient compatibility .
- pH stability : Test solubility in buffers (pH 1–12) to identify hydrolysis-sensitive functional groups (e.g., ester linkages) .
Q. How can solubility challenges in aqueous systems be addressed for in vivo studies?
Q. What methodologies validate the spirocyclic structure’s role in bioactivity?
- Computational modeling : Perform molecular docking to compare binding poses of spiro vs. non-spiro analogs at target receptors .
- X-ray crystallography : Resolve 3D conformations to correlate spiro geometry with receptor engagement .
- SAR studies : Synthesize derivatives with modified piperidine/benzofuran substituents and test activity .
Data Contradiction Analysis
Q. How should conflicting toxicity data (e.g., acute vs. chronic effects) be reconciled?
- In vitro assays : Use hepatocyte viability (MTT assay) and Ames tests to validate acute vs. genotoxic risks .
- Cross-reference SDS : Compare GHS classifications from multiple suppliers (e.g., Indagoo vs. Combi-Blocks) .
- Dose-response studies : Administer subacute doses in rodent models to identify NOAEL/LOAEL thresholds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
